5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
Overview
Description
“5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride” is a chemical compound with the CAS Number: 2034154-83-9 . It has a molecular weight of 289.20412 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N4.2ClH/c1-9-2-3-12-11(8-9)14-15-16(12)10-4-6-13-7-5-10;;/h2-3,8,10,13H,4-7H2,1H3;2*1H
. This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 chlorine atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 289.21 . The compound is in solid form . Unfortunately, other specific properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Anticancer Properties
- Molecular Docking Studies for Anticancer Activity : A study by Karayel (2021) focused on the tautomeric properties and conformations of benzimidazole derivatives bearing 1,2,4-triazole. The study includes compound 5, which consists of a piperidin-1-yl group. The compound showed strong binding affinity with potential anti-cancer activity, particularly in the EGFR kinase domain ATP binding site, indicating its utility in anticancer research (Karayel, 2021).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial properties. This study indicates the potential use of such compounds in developing antimicrobial agents (Bektaş et al., 2007).
- Synthesis and Antimicrobial Activity of Oxadiazole Derivatives : Krolenko et al. (2016) found that new oxadiazole derivatives containing piperidine exhibited strong antimicrobial activity, highlighting their potential in antimicrobial applications (Krolenko et al., 2016).
Synthesis and Structural Analysis
- Synthesis and Structure of Salts : A study by Hlazunova (2020) focused on synthesizing and characterizing structures of salts of a compound containing a 1,2,4-triazole derivative, which shows the compound's significance in developing potentially bioactive compounds (Hlazunova, 2020).
- Theoretical Study of Hydrazone-Hydrazine Tautomerism : Zhang et al. (2019) conducted a theoretical study on compounds including 1,2,4-triazole derivatives, which provides insight into their molecular structures and potential applications in various fields of chemistry (Zhang et al., 2019).
Future Directions
Piperidine derivatives, which include “5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride”, have been extensively studied and utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of research could involve further exploration of these therapeutic potentials.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-1-(Piperidin-4-yl)-1H-Benzo[d][1,2,3]Triazole Dihydrochloride are a variety of enzymes and receptors in the biological system . This compound, like other triazole compounds, is capable of readily binding with these targets, thus exhibiting versatile biological activities .
Mode of Action
The interaction of this compound with its targets results in significant antibacterial and moderate antifungal activities . The compound’s mode of action is further elucidated through molecular modeling studies with the crystal structure of oxidoreductase proteins . In the active site region of these proteins, certain amino acids play a crucial role in enhancing the compound’s antibacterial and antifungal activities .
Biochemical Pathways
The compound affects various biochemical pathways, leading to a broad spectrum of biological properties. For instance, it has been found to exhibit bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities . These activities are a result of the compound’s interaction with different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are primarily its significant antibacterial and moderate antifungal activities . These effects are a result of the compound’s interaction with its targets, leading to changes in the normal functioning of various enzymes and receptors .
properties
IUPAC Name |
5-methyl-1-piperidin-4-ylbenzotriazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-2-3-12-11(8-9)14-15-16(12)10-4-6-13-7-5-10;;/h2-3,8,10,13H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCXSAVJYSGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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